N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-2-30-23-12-11-17-7-3-4-8-20(17)24(23)25(29)27-18-13-26-28(14-18)15-19-16-31-21-9-5-6-10-22(21)32-19/h3-14,19H,2,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJNJKCMRVWGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism involving intramolecular aromatic electrophilic substitution.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The specific environmental conditions that influence the action of this compound are currently unknown.
Biological Activity
The compound N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide is a complex organic molecule that integrates a pyrazole moiety with a naphthamide structure, potentially endowing it with diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Structure
The molecular formula for this compound is . The compound features:
- A pyrazole ring, known for its biological activity.
- A naphthamide structure that may enhance its interaction with biological targets.
- A dihydrobenzo[b][1,4]dioxin moiety which may contribute to its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been evaluated for their inhibitory effects on cancer cell lines. In particular:
- Mechanism of Action : The pyrazole moiety may inhibit specific kinases involved in cancer progression. For example, derivatives have shown activity against BRAF(V600E), a common mutation in melanoma .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has demonstrated that various pyrazole derivatives exhibit antifungal and antibacterial activities:
- In Vitro Studies : Several synthesized pyrazole amides have shown moderate to excellent activity against phytopathogenic fungi . The mechanism often involves disruption of cell membrane integrity.
Anti-inflammatory Effects
Compounds related to this compound have been studied for anti-inflammatory properties:
- Experimental Findings : Pyrazole-based compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage models .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications in the pyrazole and naphthamide portions significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on Pyrazole | Enhanced kinase inhibition |
| Naphthamide substitutions | Improved solubility and potency |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of a series of pyrazole derivatives against various cancer cell lines. The results highlighted that modifications at the 4-position of the pyrazole ring significantly improved cytotoxicity against melanoma cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antifungal activity, a derivative structurally similar to the target compound was tested against seven different fungal strains. The results indicated that certain modifications led to enhanced efficacy compared to standard antifungal agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications | Evidence ID |
|---|---|---|---|---|---|
| N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide | Benzodioxin + Pyrazole + Naphthamide | 2-Ethoxy-naphthamide, methyl-bridged pyrazole | ~447.5 (calculated) | Drug discovery, enzyme inhibition | [4], [5] |
| N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | Benzodioxin + Triazole + Acetamide | Thio-linked triazole, pyridine, ethyl group | 424.4 | Antimicrobial agents, catalysis | [5] |
| N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-oxalamide | Benzodioxin + Pyrazole + Oxalamide | Oxalamide bridge, dimethylpyrazole | ~370.4 (calculated) | Metal coordination, polymer chemistry | [11] |
| N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | Benzodioxin + Pyrazole + Thiazole | Fluorobenzo[d]thiazol, carboxamide, ethyl-pyrazole | 424.4 | Anticancer agents, kinase inhibition | [12] |
Key Observations
Substituent Influence on Bioactivity: The 2-ethoxy-naphthamide group in the target compound enhances lipophilicity compared to the oxalamide bridge in , which may improve membrane permeability in drug candidates .
Molecular Weight Trends :
- The target compound’s higher molecular weight (~447.5 g/mol) compared to oxalamide derivatives (~370.4 g/mol) suggests a trade-off between structural complexity and pharmacokinetic properties (e.g., absorption, distribution) .
The pyridine-triazole system in demonstrates the versatility of benzodioxin hybrids in multi-target drug design .
Synthetic Feasibility :
- The target compound’s synthesis likely involves coupling a benzodioxin-methylpyrazole intermediate with 2-ethoxy-1-naphthoyl chloride, analogous to methods described for acetamide derivatives in and .
Research Findings and Limitations
- Experimental Gaps: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Structural analogs (e.g., ) indicate that benzodioxin derivatives are often explored for antimicrobial or anticancer activity, but further empirical validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
